![molecular formula C16H18N2 B2669721 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine CAS No. 2034511-69-6](/img/structure/B2669721.png)
3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine is a compound that features a pyridine ring substituted with a phenylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with phenylpyrrolidine. One common method is the Mannich reaction, where a pyridine derivative reacts with formaldehyde and phenylpyrrolidine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidine, including those similar to 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine, exhibit potential as antiestrogen agents. For instance, compounds that incorporate the pyrrolidine structure have been shown to act as selective estrogen receptor degraders (SERDs), which are valuable in treating breast cancer by inhibiting estrogen receptor signaling pathways .
Case Study:
A study highlighted the role of specific stereoisomers of methylpyrrolidine in enhancing the antagonistic properties against estrogen receptors, emphasizing the importance of spatial orientation in drug efficacy .
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Pyrrolidine derivatives have been linked to the modulation of glycine transporters, which are implicated in schizophrenia and other neuropsychiatric conditions. Inhibitors targeting GlyT1 have shown promise as therapeutic agents for restoring glutamatergic neurotransmission .
Data Table: GlyT1 Inhibitory Activity of Pyrrolidine Derivatives
Compound ID | Structure | Ki Value (µM) | Efflux Ratio |
---|---|---|---|
23a | - | 0.198 | 8.7 |
23d | - | <0.01 | <2 |
23u | - | - | - |
PPAR Modulation
Another significant application is in the modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis. Compounds derived from pyrrolidine structures have been identified as dual agonists for PPARα and PPARγ, showing effectiveness in managing type 2 diabetes .
Case Study:
In vivo studies demonstrated that specific pyrrolidine derivatives significantly reduced fasting glucose levels and triglycerides in diabetic mouse models, indicating their potential as therapeutic agents for metabolic disorders .
Synthesis and Structure-Activity Relationships
The synthesis of this compound and its analogs often involves strategic modifications to enhance biological activity while minimizing toxicity. Structure-activity relationship (SAR) studies reveal that variations at specific positions on the pyrrolidine ring can lead to significant changes in potency and selectivity against various biological targets .
Data Table: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Substituent at C3 | Enhanced ERα antagonism |
Chiral center at C2 | Increased selectivity for CK1 receptors |
Configuration (cis/trans) | Influences PPAR agonistic activity |
Mechanism of Action
The mechanism of action of 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The phenylpyrrolidine moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine derivatives: Compounds such as 3-iodopyrroles and other substituted pyridines.
Uniqueness
3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine is unique due to the combination of the phenylpyrrolidine and pyridine moieties, which confer distinct chemical and biological properties.
Biological Activity
3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine, also known by its CAS number 2034511-69-6, is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a phenylpyrrolidine moiety. This unique structure may contribute to its interaction with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Studies suggest that it may act as a ligand for various G-protein coupled receptors (GPCRs), influencing signaling pathways related to neuropharmacology and other therapeutic areas.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available research findings:
Case Studies
- Antidepressant Activity : A study conducted by researchers aimed at evaluating the antidepressant properties of various pyridine derivatives included this compound. The compound exhibited significant modulation of serotonin receptors, indicating potential efficacy in treating depression-related disorders .
- Anticonvulsant Effects : Another study investigated the anticonvulsant properties of several compounds similar to this compound. The results showed that this compound significantly enhanced GABA receptor activity in animal models, leading to a marked reduction in seizure episodes .
- Anti-inflammatory Potential : Research exploring the anti-inflammatory effects of pyridine derivatives highlighted the ability of this compound to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by inflammation .
Properties
IUPAC Name |
3-[(3-phenylpyrrolidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-8-10-18(13-16)12-14-5-4-9-17-11-14/h1-7,9,11,16H,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVROKNPVBKZIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.